N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide
Brand Name: Vulcanchem
CAS No.: 896343-42-3
VCID: VC6345955
InChI: InChI=1S/C21H17N3O3S/c1-28(26,27)17-12-8-15(9-13-17)21(25)22-16-10-6-14(7-11-16)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Molecular Formula: C21H17N3O3S
Molecular Weight: 391.45

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide

CAS No.: 896343-42-3

Cat. No.: VC6345955

Molecular Formula: C21H17N3O3S

Molecular Weight: 391.45

* For research use only. Not for human or veterinary use.

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide - 896343-42-3

Specification

CAS No. 896343-42-3
Molecular Formula C21H17N3O3S
Molecular Weight 391.45
IUPAC Name N-[4-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfonylbenzamide
Standard InChI InChI=1S/C21H17N3O3S/c1-28(26,27)17-12-8-15(9-13-17)21(25)22-16-10-6-14(7-11-16)20-23-18-4-2-3-5-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Standard InChI Key RNQSQDKZDKJTJB-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3

Introduction

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide is a complex organic compound that belongs to the class of benzodiazoles. It features a benzodiazole moiety attached to a phenyl group and a methanesulfonamide functional group, contributing to its chemical reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its potential interactions with various biological targets.

Synthesis Routes

The synthesis of compounds similar to N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide typically involves several key steps:

  • Starting Materials: The synthesis often begins with benzodiazole derivatives and phenyl rings.

  • Coupling Reactions: These may involve palladium-catalyzed cross-coupling reactions to link the benzodiazole and phenyl groups.

  • Functional Group Transformations: The introduction of the methanesulfonamide group typically involves the reaction of an amine with methanesulfonyl chloride.

Biological Activity

While specific biological activity data for N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide is not readily available, compounds with similar structures have shown potential in medicinal chemistry. For instance, benzodiazole derivatives have been explored for their antimicrobial and anticancer properties . The presence of a methanesulfonamide group can enhance the compound's ability to interact with biological targets, potentially leading to therapeutic applications.

Research Findings

Research on related benzodiazole compounds has demonstrated promising results in various biological assays:

Compound TypeBiological ActivityReference
Benzimidazole DerivativesAntimicrobial and Anticancer
Benzodiazole DerivativesPotential Therapeutic Applications

Future Directions

Future studies should focus on the detailed synthesis, characterization, and biological evaluation of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-methanesulfonylbenzamide. This includes assessing its antimicrobial, anticancer, and other potential therapeutic activities. Additionally, exploring its pharmacokinetic and pharmacodynamic properties will be essential for determining its suitability as a drug candidate.

Given the current lack of specific data on this compound, further research is required to provide a comprehensive understanding of its properties and potential applications.

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